molecular formula C13H16N6O4 B2601235 5-amino-1-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 901046-40-0

5-amino-1-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2601235
CAS No.: 901046-40-0
M. Wt: 320.309
InChI Key: VOUGKYHXXDFZTI-UHFFFAOYSA-N
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Description

The compound “5-amino-1-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups. It has an amino group (-NH2), a carboxamide group (-CONH2), and a 1,2,3-triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the dimethoxyphenyl group, and the carboxamide group. The presence of these groups would likely confer specific chemical properties to the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The amino group, the carboxamide group, and the 1,2,3-triazole ring could potentially participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar carboxamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Peptidomimetics and Biologically Active Compounds Synthesis

This compound is pivotal in the synthesis of peptidomimetics or biologically active compounds utilizing the triazole scaffold. It has been successfully employed in creating triazole-containing dipeptides and triazoles active as HSP90 inhibitors, showcasing its utility in generating new molecules with potential biological activities (Ferrini et al., 2015).

Functionalized Amino Acid Derivatives

Research has focused on synthesizing functionalized amino acid derivatives using this compound as a precursor. These derivatives have been evaluated for their cytotoxicity against human cancer cell lines, indicating the compound's role in the development of new anticancer agents (Kumar et al., 2009).

Novel Heterocyclic Aryl Monoazo Organic Compounds

The synthesis of novel heterocyclic aryl monoazo organic compounds, incorporating this compound, has been undertaken. These compounds have been applied for dyeing polyester fabrics, showing the compound's versatility in material science and its potential in developing new dyes with specific properties (Khalifa et al., 2015).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific structure and the target it interacts with. Without specific information, it’s difficult to predict its mechanism of action .

Future Directions

The study of this compound could open up new avenues in various fields, including medicinal chemistry and material science. Its unique structure could make it a valuable tool for the synthesis of new materials or the development of new drugs .

Properties

IUPAC Name

5-amino-1-[2-(2,4-dimethoxyanilino)-2-oxoethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O4/c1-22-7-3-4-8(9(5-7)23-2)16-10(20)6-19-12(14)11(13(15)21)17-18-19/h3-5H,6,14H2,1-2H3,(H2,15,21)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUGKYHXXDFZTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)N)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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